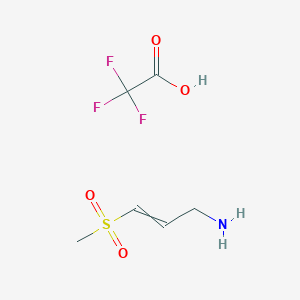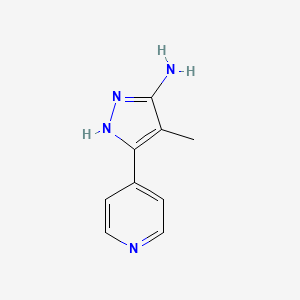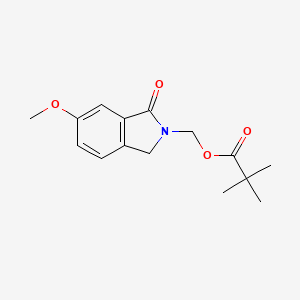
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid
Vue d'ensemble
Description
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . TFA is manufactured using acetate and fluoride as precursors, and residual levels of these compounds may be present whenever TFA is used .Molecular Structure Analysis
Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It is a structural analogue of acetic acid with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .Chemical Reactions Analysis
Amines are a fundamentally important class of biologically active compounds and the ability to manipulate their physicochemical properties through the introduction of fluorine is of paramount importance in medicinal chemistry . The most widely used method involves LiAlH4 or borane reduction of trifluoromethylamides generated using trifluoroacetic anhydride .Physical And Chemical Properties Analysis
Trifluoroacetic acid is a colorless liquid with a vinegar-like odor . It has a density of 1.489 g/cm3 at 20 °C . It is miscible in water .Applications De Recherche Scientifique
Reactivity and Association in Solutions
Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound with structural similarities to 3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid, exhibits unique behaviors in solutions. This compound tends to form cyclic dimers in inert solvents through hydrogen bonding between NH and C=O groups of neighboring molecules. Its carbonyl group is protonated only by very strong trifluoromethanesulfonic acid, with weaker acids leading to solvate H-complexes at the NH, C=O, and S=O groups. This characteristic highlights the compound's potential for self-association and reactivity in solution, which could be extrapolated to related chemicals like 3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid (Sterkhova, Moskalik, & Shainyan, 2014).
Synthesis and Catalysis
Methanesulfonic acid has been employed in various synthesis and catalysis studies, illustrating the versatility and effectiveness of sulfonic acid derivatives in organic chemistry:
Versatile Protecting and Activating Group for Amine Synthesis
The synthesis of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new sulfonating agent for amines demonstrates the utility of sulfonic acid derivatives. This compound facilitates the sulfonation of primary and secondary amines with excellent yields, showcasing the role of sulfonic acid derivatives in amine synthesis and activation (Sakamoto et al., 2006).
Methane Sulfonation via Free-Radical Mechanism
The discovery of a new methane activation method using trifluoroacetyl sulfuric acid underlines the potential of sulfonic acids in radical pathways. This approach enables the selective conversion of methane to methanesulfonic acid, highlighting the application of sulfonic acid derivatives in the activation and functionalization of hydrocarbons (Kim et al., 2022).
Catalytic Hydrogenation of Amides to Amines
The use of methanesulfonic acid in catalytic hydrogenation processes demonstrates its effectiveness in producing secondary and tertiary amines from amides. This showcases the role of sulfonic acid derivatives in hydrogenation reactions, contributing to the synthesis of amines with high selectivity (Coetzee et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-methylsulfonylprop-2-en-1-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.C2HF3O2/c1-8(6,7)4-2-3-5;3-2(4,5)1(6)7/h2,4H,3,5H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUJESSFPJRFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Difluoro-N-[(4-methoxyphenyl)methyl]-benzenemethanamine](/img/structure/B1460411.png)



![7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide](/img/structure/B1460420.png)



![4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1460428.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1460429.png)
amine](/img/structure/B1460430.png)

